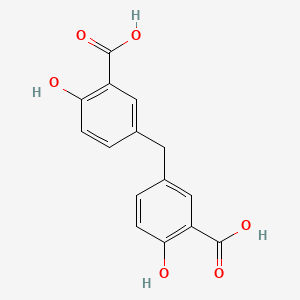
5,5'-Methylenedisalicylic acid
描述
5,5’-Methylenedisalicylic acid is an organic compound with the molecular formula C15H12O6. It is also known by several other names, including 5,5’-Methylenebis(2-hydroxybenzoic acid) and 5,5’-Methylenebis(salicylic acid) . This compound is characterized by its cream-colored powder form and is primarily used in various scientific research applications .
作用机制
Target of Action
The primary target of 5,5’-Methylenedisalicylic Acid (MDSA) is the Serine/Threonine phosphatase Stp1 in Staphylococcus aureus . Stp1 is a member of the bacterial Mg2± or Mn2± dependent protein phosphatase/protein phosphatase 2C family, which is involved in the regulation of Staphylococcus aureus virulence .
Mode of Action
MDSA acts as an inhibitor of MgrA, enhancing the phosphorylation of SarA/MgrA by inhibiting Stp1 in S. aureus . It is a more potent inhibitor of Stp1 than commonly used phosphatase inhibitors . The inhibitory mechanism of MDSA targeting Stp1 has been studied using molecular dynamics simulations .
Biochemical Pathways
The biochemical pathways affected by MDSA involve the modulation of phosphorylation of transcriptional regulators SarA and MgrA, which play critical roles in modulating the virulence, drug resistance, and autolysis of Staphylococcus aureus . By inhibiting Stp1, MDSA affects the phosphorylation state of these regulators, thereby influencing the virulence of the bacteria .
Pharmacokinetics
Like many drugs, it is likely that mdsa undergoes metabolism and transformation into other substances, catalyzed by enzymes found mainly in the liver .
Result of Action
The molecular and cellular effects of MDSA’s action involve the inhibition of Stp1, leading to enhanced phosphorylation of SarA/MgrA . This results in the modulation of S. aureus virulence, potentially reducing the bacteria’s ability to cause infection .
生化分析
Biochemical Properties
It has been suggested that 5,5’-Methylenedisalicylic acid may play a role in modulating the phosphorylation of certain transcriptional regulators in Staphylococcus aureus . This suggests that 5,5’-Methylenedisalicylic acid could interact with enzymes and proteins involved in phosphorylation processes .
Cellular Effects
It has been suggested that this compound may influence the phosphorylation of certain transcriptional regulators in Staphylococcus aureus . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may inhibit the Ser/Thr phosphatase Stp1 in Staphylococcus aureus, thereby enhancing the phosphorylation of certain transcriptional regulators . This suggests that 5,5’-Methylenedisalicylic acid may interact with biomolecules and influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid at room temperature
准备方法
Synthetic Routes and Reaction Conditions: 5,5’-Methylenedisalicylic acid can be synthesized through the condensation of salicylic acid derivatives. One common method involves the reaction of salicylic acid with formaldehyde under acidic conditions . The reaction typically proceeds as follows: [ 2 \text{C}_7\text{H}_6\text{O}3 + \text{CH}2\text{O} \rightarrow \text{C}{15}\text{H}{12}\text{O}_6 + \text{H}_2\text{O} ]
Industrial Production Methods: On an industrial scale, the production of 5,5’-Methylenedisalicylic acid involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The crystallization of the product from solvents such as acetone, benzene, or chloroform/methanol mixtures is a common purification method .
化学反应分析
Types of Reactions: 5,5’-Methylenedisalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of 5,5’-Methylenedisalicylic acid.
科学研究应用
5,5’-Methylenedisalicylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Studied for its potential therapeutic effects, particularly in targeting bacterial virulence factors.
相似化合物的比较
Salicylic Acid: A simpler structure with one hydroxyl group and one carboxyl group.
3,3’-Methylenebis(6-hydroxybenzoic acid): Similar structure but with hydroxyl groups at different positions.
4,4’-Dihydroxy-3,3’-dicarboxydiphenylmethane: Another related compound with hydroxyl and carboxyl groups at different positions.
Uniqueness: 5,5’-Methylenedisalicylic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial virulence factors makes it particularly valuable in medical research .
属性
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFKVGACKJIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074481 | |
| Record name | 5,5'-Methylenedisalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-25-8 | |
| Record name | 5,5′-Methylenedisalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5'-Methylenedisalicyclic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-Methylenedisalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-Methylenedisalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-methylenedi(salicylic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5'-METHYLENEDISALICYCLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KF4FVV76N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5,5'-methylenedisalicylic acid (MDSA) and its downstream effects?
A: MDSA has been identified as an inhibitor of the bacterial type 2C protein phosphatase (PP2C) CppA. [] In Chlamydia trachomatis, inhibition of CppA by MDSA disrupts the delicate balance of protein phosphorylation, leading to impaired chlamydial development. [] This effect is particularly pronounced during early differentiation events, highlighting the importance of CppA and protein phosphorylation in the chlamydial lifecycle. [] MDSA has also been shown to enhance phosphorylation of the staphylococcal transcriptional regulators SarA and MgrA by inhibiting the Ser/Thr phosphatase Stp1. [] This suggests that MDSA may have broad-spectrum antimicrobial activity by targeting bacterial phosphatases.
Q2: What is the structural characterization of this compound?
A: this compound (MDSA) is also known as 4,4'-dihydroxydiphenylmethane-3,3'-dicarboxylic acid. [] While its exact molecular weight is not mentioned in the provided abstracts, its molecular formula is C15H12O6. [] Infrared spectroscopy has been used to characterize the product. []
Q3: Can you describe the material compatibility and stability of this compound, specifically its performance in polypropylene?
A: When intercalated into a ZnAl−NO3 layered double hydroxide (LDH) to form ZnAl−MDSA LDH, MDSA exhibits enhanced thermostability compared to its free form. [] Adding just 1 wt% of ZnAl−MDSA LDH to polypropylene (PP) significantly improves the polymer's resistance to UV degradation. [] This suggests that MDSA, when incorporated into a suitable carrier, can act as an effective UV absorber in polymer materials.
Q4: What is known about the metabolism of this compound in different species?
A: Studies using pure, 14C-labeled this compound demonstrate that it is excreted unchanged in the urine and feces of rats, mice, hamsters, rhesus monkeys, rabbits, guinea pigs, and chickens. [] No metabolites have been detected in any of these species. [] Excretion patterns vary, with high biliary excretion in rats and dogs (50-60%) and low biliary excretion in guinea pigs and rabbits (5%). []
Q5: What are the known structure-activity relationships (SAR) for this compound, particularly regarding its inhibition of CppA?
A: Although detailed SAR data is not available in the provided abstracts, research indicates that derivatives of this compound exhibit varying degrees of CppA inhibition and impact on C. trachomatis growth. [] This suggests that modifications to the MDSA scaffold can influence its potency and potentially its selectivity for CppA. Further research is needed to fully elucidate the SAR and optimize MDSA derivatives for improved CppA inhibition and antimicrobial activity.
Q6: Are there any analytical methods used to characterize and quantify this compound?
A: While specific details on analytical method validation are not provided, the research mentions the use of infrared spectroscopy for characterizing this compound. [, ] Additionally, researchers utilized 14C-labeled this compound to track its metabolism and excretion in various animal models. [] This suggests the use of radiometric detection methods for quantification in biological samples.
Q7: What is the historical context and milestones in the research of this compound?
A: Early research on this compound focused on its synthesis [] and the preparation and structural characterization of its aluminum salts. [] Later studies investigated its metabolism across different species [] and its potential applications as a UV absorber in materials like polypropylene. [] More recently, research has explored its biological activity, specifically its ability to inhibit bacterial phosphatases like CppA in Chlamydia trachomatis [] and Stp1 in Staphylococcus aureus. [] This expanding body of research highlights the evolving understanding and potential applications of this compound across diverse scientific disciplines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


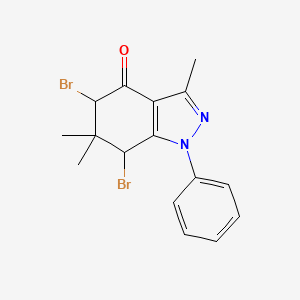
![N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide](/img/structure/B7784085.png)
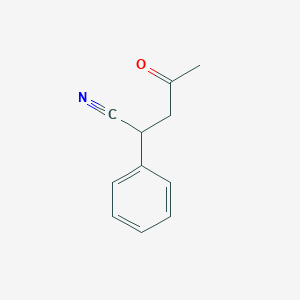
![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B7784101.png)
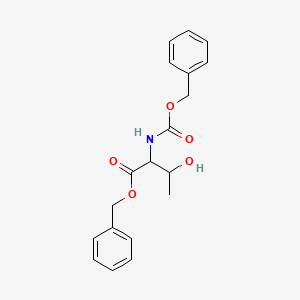
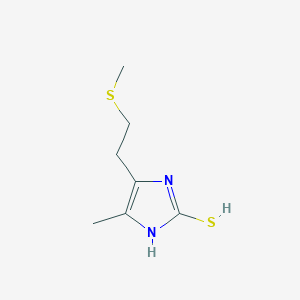
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[benzyl(propan-2-yl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7784118.png)

![(E)-[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]-[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]imino]-oxidoazanium](/img/structure/B7784128.png)
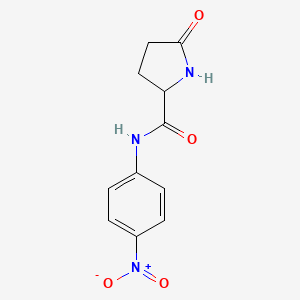
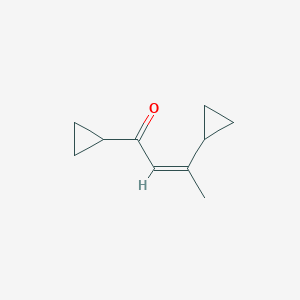
![10,15-dioxido-4,9,14-trioxa-5,8,13,15-tetraza-3,10-diazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1,5,7,10,12-pentaene 3-oxide](/img/structure/B7784144.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B7784150.png)
![4-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B7784162.png)
